molecular formula C18H12O3 B1682588 Tanshinone I CAS No. 568-73-0

Tanshinone I

Cat. No.: B1682588
CAS No.: 568-73-0
M. Wt: 276.3 g/mol
InChI Key: AIGAZQPHXLWMOJ-UHFFFAOYSA-N
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Description

Tanshinone I is a lipophilic abietane-type diterpene quinone derived from the roots of Salvia miltiorrhiza (Danshen), a traditional Chinese medicinal herb. It is one of the major bioactive constituents responsible for the plant's therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities . Its mechanism of action involves modulation of signaling pathways (e.g., JAK/STAT, PI3K/AKT), induction of apoptosis, and inhibition of viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tanshinone I can be synthesized through various chemical routes. One common method involves the cyclization of a suitable precursor under acidic conditions, followed by oxidation to form the quinone structure. The total synthesis of this compound often requires multiple steps, including the formation of the core diterpenoid structure and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from the roots of Salvia miltiorrhiza. Advanced techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid extraction are employed to obtain high-purity this compound. Additionally, biotechnological approaches, including the use of genetically engineered microorganisms, are being explored to enhance the yield and efficiency of this compound production .

Chemical Reactions Analysis

Types of Reactions: Tanshinone I undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tanshinone I has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing various derivatives with enhanced biological activities.

    Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

    Medicine: Investigated for its potential in treating cancers, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals .

Mechanism of Action

Tanshinone I exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Tanshinone I belongs to the tanshinone family, which includes tanshinone IIA, cryptotanshinone, and dihydrothis compound. Below is a detailed comparison of their structural features, bioactivities, and mechanisms.

Structural Differences

Compound Core Structure Modifications Key Functional Groups
This compound Furan ring at C-12; no hydroxylation Methyl groups at C-4 and C-9
Tanshinone IIA Dihydrofuran ring; hydroxylation at C-15 Hydroxyl group at C-15
Cryptotanshinone Saturated furan ring; ketone at C-1 Ketone at C-1; methyl at C-4
Dihydrothis compound Reduced furan ring; double bond at C-14–C-15 Methyl groups at C-4 and C-9

Structural variations influence their solubility, metabolic stability, and target specificity. For example, this compound’s furan ring enhances its binding to viral endonucleases, while tanshinone IIA’s hydroxyl group improves its antioxidant capacity .

Pharmacological Activities

2.2.1. Anticancer Effects
  • This compound: Induces mitochondrial-mediated apoptosis in endometrial carcinoma (IC50 = 20 μM) via ROS generation and JAK/STAT pathway inhibition . Synergizes with simvastatin to inhibit melanoma growth by disrupting poly (ADP ribose) polymerase activity .
  • Tanshinone IIA: Exhibits cytotoxicity in colon cancer cells (p53-dependent) and inhibits epithelial-mesenchymal transition (EMT) in ovarian cancer .
  • Cryptotanshinone: Blocks PI3K/AKT signaling in ovarian cancer, suppressing proliferation and migration .
  • Dihydrothis compound: Shows potent anti-proliferative effects in lung and liver cancer cells via PIK3CA transcriptional repression .
2.2.2. Antiviral Activity
  • This compound and IIA inhibit bandaviruses (e.g., SFTSV) by targeting the L endonuclease domain. Both bind residue K145 with comparable affinity to baloxavir marboxil (BXA): this compound: ΔG = -8.241 kcal/mol . Tanshinone IIA: ΔG = -8.054 kcal/mol .
  • This compound also inhibits influenza A virus and arenavirus replication .
2.2.3. Metabolic Regulation
  • This compound and dihydrothis compound activate insulin-regulatory pathways in adipocytes, reducing blood glucose in diabetic models. Tanshinone IIA lacks this activity .

Metabolic Pathways

Compound Phase I Metabolism Phase II Metabolism Key Enzymes
This compound Hydroxylation, reduction Glucuronidation CYP2A6, UGT1A1, UGT1A3
Tanshinone IIA Fungal biotransformation (Diels-Alder) N/A Hypocrea spp. enzymes
Cryptotanshinone Hydroxylation Sulfation CYP3A4, SULT1A1

This compound undergoes extensive glucuronidation, whereas tanshinone IIA is metabolized via unique fungal pathways to produce novel derivatives like tanshisorbicin .

Pharmacokinetics

  • Tissue Distribution: All four tanshinones accumulate in the liver, kidney, and brain. This compound’s AUC and Cmax increase significantly when administered as an extract versus isolated compound .
  • Bioavailability: Tanshinone IIA has higher oral bioavailability due to its hydroxyl group enhancing solubility .

Biological Activity

Tanshinone I, a bioactive compound derived from the traditional Chinese medicinal herb Salvia miltiorrhiza, has garnered significant attention due to its diverse biological activities. This article reviews the pharmacological effects of this compound, focusing on its anti-cancer, anti-inflammatory, antioxidant, and antibacterial properties, supported by various research findings and case studies.

1. Anti-Cancer Activity

This compound exhibits potent anti-cancer properties across various cancer types, including leukemia, breast cancer, and lung cancer.

Mechanisms of Action:

  • Induction of Apoptosis: this compound has been shown to induce apoptosis in human colon cancer cells (Colo 205) by activating caspase-3 and p53 pathways . In breast cancer cell lines MCF-7 and MDA-MB-231, it reduces the Bcl-2/Bax protein ratio, promoting apoptosis .
  • Inhibition of Proliferation: In vivo studies demonstrated that this compound inhibited the proliferation of non-small cell lung cancer (NSCLC) H1299 cells by 54% and increased apoptosis by 193% in mouse models . Additionally, it reduced tumor size by 85% in immunodeficient mice inoculated with lung cancer cells .

Table 1: Summary of Anti-Cancer Effects of this compound

Cancer TypeMechanism of ActionReference
Colon CancerInduces apoptosis via caspase-3 activation
Breast CancerReduces Bcl-2/Bax ratio
Lung CancerInhibits proliferation and angiogenesis

2. Anti-Inflammatory Activity

This compound also exhibits significant anti-inflammatory effects.

Mechanisms of Action:

  • Inhibition of Cytokine Production: It inhibits the production of pro-inflammatory cytokines such as IL-12 and TNF-α in macrophages . Moreover, it reduces prostaglandin E2 (PGE2) secretion without affecting COX-2 activity .
  • Protection Against Lung Inflammation: this compound has been shown to protect against lung inflammation in mice models .

Table 2: Summary of Anti-Inflammatory Effects of this compound

Inflammatory MarkerEffectReference
IL-12Inhibition
TNF-αReduced secretion
PGE2Inhibition without COX-2 effect

3. Antioxidant Activity

The antioxidant activity of this compound contributes to its protective effects against oxidative stress.

Mechanisms of Action:

  • Activation of Nrf2 Pathway: this compound induces the Nrf2 signaling pathway, enhancing the antioxidant response and protecting tissues from oxidative damage .
  • Mitochondrial Protection: It upregulates glutathione expression in mitochondria, providing protection against hydrogen peroxide-induced damage .

4. Antibacterial Activity

Recent studies indicate that this compound possesses antibacterial properties, making it a potential candidate for treating infections.

Case Study:
A pilot study assessed the efficacy of Tanshinone compounds in controlling superficial infantile hemangiomas (IHs). The results indicated a significant reduction in skin erythema index after treatment with topical Tanshinone compounds over six months, suggesting its potential as a non-invasive therapy for IHs .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Tanshinone I in plant extracts and biological samples?

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) and liquid chromatography-mass spectrometry (LC-MS) are standard methods. For plant extracts, HPLC-DAD (λ = 270 nm) with a C18 column effectively separates this compound from other tanshinones (e.g., cryptotanshinone, tanshinone IIA) using gradient elution (methanol/water) . In biological matrices, LC-MS/MS with electrospray ionization (ESI) in positive ion mode improves sensitivity, enabling detection at nanomolar levels. Method validation should include linearity (1–100 μg/mL), precision (RSD < 5%), and recovery rates (>90%) .

Q. What experimental models are used to evaluate this compound’s anti-inflammatory activity?

In vitro: LPS-stimulated RAW264.7 macrophages assess inhibition of pro-inflammatory mediators (e.g., PGE2, NF-κB) via ELISA and Western blot . In vivo: Carrageenan (CGN)-induced acute paw edema in rats and adjuvant-induced arthritis (AIA) models are employed. Doses of 50–160 mg/kg (oral) reduce inflammation by 27–47%, comparable to indomethacin .

Q. How does this compound’s anticancer activity differ from other tanshinones like Tanshinone IIA?

Unlike Tanshinone IIA, which directly induces apoptosis, this compound primarily inhibits metastasis by suppressing IL-8 transcription via AP-1/NF-κB pathways in lung adenocarcinoma (CL1-5 cells) . It also lacks cytotoxicity in normal colon epithelial cells, suggesting selective targeting of cancer cells with wild-type p53 .

Advanced Research Questions

Q. How does this compound modulate the Aurora A-p53 axis in colorectal cancer (CRC) cells, and what methodologies confirm this mechanism?

In CRC cells with wild-type p53, this compound inhibits Aurora A kinase, stabilizing p53 and activating pro-apoptotic Bax. Methods include:

  • Kinase assays : Aurora A activity measured via ADP-Glo™ .
  • siRNA knockdown : Silencing p53 abolishes apoptosis, confirmed by flow cytometry (sub-G1 population) .
  • Transcriptomic analysis : RNA-seq identifies downstream targets (e.g., survivin downregulation in p53-mutant cells) .

Q. What strategies resolve contradictions in this compound’s apoptotic effects across cancer types?

Discrepancies arise from cell-specific p53 status and signaling crosstalk. For example:

  • In p53-wild-type CRC, apoptosis depends on Aurora A inhibition and p53 stabilization .
  • In p53-mutant prostate cancer, apoptosis correlates with survivin downregulation and DR5 upregulation via miR-135a-3p . Methodological approaches :
  • Isogenic cell lines : Compare p53-wild-type vs. p53-knockout models .
  • Pathway enrichment analysis : Identify context-dependent signaling (e.g., Rac1/MAPK in lung cancer) .

Q. How can this compound’s bioavailability be improved through structural modifications?

Modifications focus on enhancing water solubility while retaining bioactivity:

  • C-15 hydroxylation : Increases solubility by 3-fold without compromising anti-inflammatory activity .
  • Nanoformulations : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve oral bioavailability (AUC increased by 2.5×) .
  • Prodrug design : Ester derivatives (e.g., this compound succinate) enhance intestinal absorption in rat models .

Q. What experimental evidence supports this compound’s neuroprotective effects via ERK/CREB pathways?

In murine models of memory impairment:

  • Behavioral tests : this compound (4 mg/kg, p.o.) reverses diazepam-induced deficits in passive avoidance tasks .
  • Western blot : Upregulates phosphorylated ERK and CREB in hippocampal tissues, blocked by U0126 (MEK inhibitor) .
  • Immunohistochemistry : Confirms hippocampal neuronal activation via BDNF expression .

Q. How does this compound synergize with TRAIL to induce apoptosis in TRAIL-resistant prostate cancer cells?

Mechanism : this compound upregulates DR5 via miR-135a-3p, sensitizing cells to TRAIL. Methodology :

  • Combination index (CI) analysis : Chou-Talalay method confirms synergy (CI < 1) in PC-3 and DU145 cells .
  • TUNEL assay : Quantifies apoptosis (sub-G1 population increases 4× vs. monotherapy) .
  • miRNA overexpression : miR-135a-3p mimics enhance DR5 expression (RT-qPCR and luciferase reporter assays) .

Q. Tables

Table 1. Key Pharmacological Effects of this compound

EffectModel SystemKey MechanismsReference
Anti-cancerCL1-5 lung adenocarcinomaIL-8/AP-1/NF-κB inhibition
Anti-inflammatoryCGN-induced rat paw edemaPGE2 suppression, COX-2 downregulation
NeuroprotectiveDiazepam-treated miceERK/CREB/BDNF activation
Pro-apoptotic (CRC)HCT116 (p53-wt) cellsAurora A-p53 axis modulation

Table 2. Methodological Recommendations for Contradiction Analysis

ContradictionResolution StrategyTools/Techniques
Apoptosis in p53-wt vs. p53-mutantUse isogenic cell linesCRISPR-Cas9 knockout
Cytotoxicity variabilityPathway-centric transcriptomicsRNA-seq + KEGG enrichment

Properties

IUPAC Name

1,6-dimethylnaphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGAZQPHXLWMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972247
Record name 1,6-Dimethylphenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568-73-0
Record name Tanshinone I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tanshinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tanshinone I
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16886
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,6-Dimethylphenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TANSHINONE I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03UUH3J385
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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